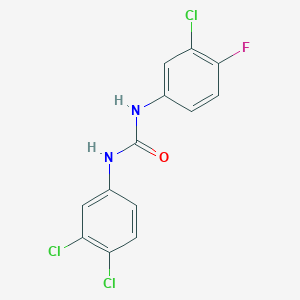
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, also known as CFPU, is a chemical compound that has been studied for its potential use in scientific research. CFPU is a urea derivative that has shown promise as a tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Pesticide Application
- Crystal Structure Analysis : The crystal structure of a compound closely related to 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, namely flufenoxuron, reveals important details about its structural arrangement. Flufenoxuron demonstrates significant dihedral angles between its central fluorobenzene ring and terminal rings, influencing its physical properties and interactions (Jeon, Kang, Lee, & Kim, 2014).
- Pesticide Efficacy : Flufenoxuron, sharing structural similarities with 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, is a benzoylurea pesticide. Its efficacy as a pesticide is linked to its unique molecular structure, which influences its interaction with targeted pests (Jeon et al., 2014).
Biochemical Mode of Action
- Inhibition of Chitin Synthesis : Compounds similar to 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, such as diflubenzuron, have been shown to inhibit chitin synthesis in insect larvae. This action disrupts the development of the insect's cuticle, leading to its efficacy as an insecticide (Deul, Jong, & Kortenbach, 1978).
Potential Anticancer Properties
- Inhibition of Translation Initiation : Certain N,N'-diarylureas, which include derivatives of 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea, have shown potential as anti-cancer agents. These compounds can activate specific kinases and inhibit cancer cell proliferation, indicating their potential utility in cancer treatment (Denoyelle et al., 2012).
Material Science Applications
- Molecular Structure and Properties : Research into molecules structurally similar to 1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea has provided insights into their electronic properties. For instance, studies on the molecular structure and hyperpolarizability of related compounds highlight their potential in material science, particularly in nonlinear optics (Najiya et al., 2014).
Environmental Considerations
- Microbial Degradation : Understanding the environmental impact and degradation pathways of similar urea herbicides is crucial. Studies show that microbes play a significant role in the degradation of these compounds in soil, influencing their environmental persistence and potential toxicity (Murray, Rieck, & Lynd, 1969).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3FN2O/c14-9-3-1-7(5-10(9)15)18-13(20)19-8-2-4-12(17)11(16)6-8/h1-6H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBBAJFXXZYVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2887592.png)
![3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2887593.png)
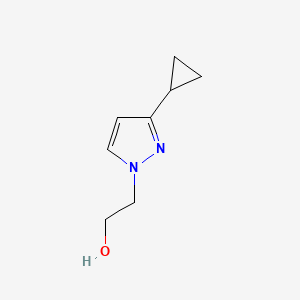
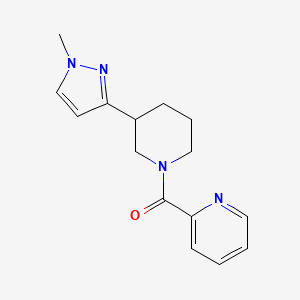
![(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B2887599.png)
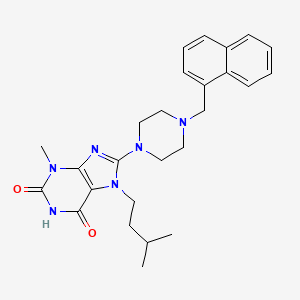
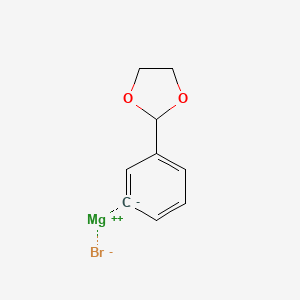
![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)
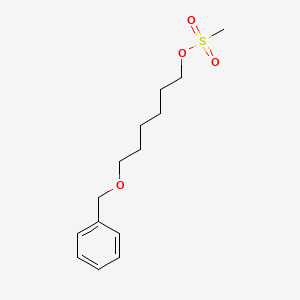
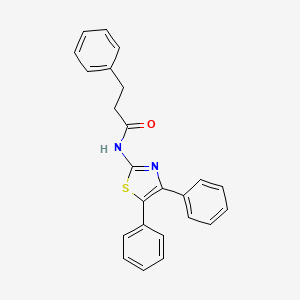
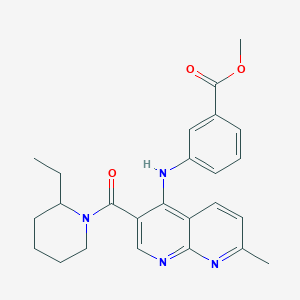
![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)
![1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole](/img/structure/B2887611.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)